2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile
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Overview
Description
2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile is an organic compound characterized by its complex structure, which includes a cyclohexylsulfanyl group, a nitrophenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile typically involves multiple steps:
Formation of the Cyclohexylsulfanyl Group: This step involves the reaction of cyclohexylthiol with a suitable halogenated aromatic compound to introduce the cyclohexylsulfanyl group.
Nitration: The aromatic compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Formation of the Propanedinitrile Moiety: This involves the reaction of malononitrile with the nitrated aromatic compound under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the sulfanyl group can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(methylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile: Similar structure but with a methylsulfanyl group instead of a cyclohexylsulfanyl group.
2-{[4-(phenylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile: Similar structure but with a phenylsulfanyl group instead of a cyclohexylsulfanyl group.
2-{[4-(cyclohexylsulfanyl)-3-aminophenyl]methylidene}propanedinitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile lies in the presence of the cyclohexylsulfanyl group, which can impart specific steric and electronic properties to the compound. This can influence its reactivity and interaction with other molecules, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-13(11-18)8-12-6-7-16(15(9-12)19(20)21)22-14-4-2-1-3-5-14/h6-9,14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYGWTGQONHOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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